3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
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Overview
Description
3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a complex organic compound with a molecular formula of C16H14N4O. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of a hydrazone functional group and a 4-methylphenyl substituent adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 4-methylbenzaldehyde with 3-hydrazinoquinoxalin-2-one. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products
Oxidation: Formation of oxides and quinoxaline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The quinoxaline core can intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: Similar structure with a fluorine substituent instead of a methyl group.
3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: Similar structure with a chlorine substituent.
Uniqueness
The presence of the 4-methylphenyl group in 3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H14N4O |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10- |
InChI Key |
CARPROJTONAMLC-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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